molecular formula C9H17NO3 B14612997 Cyclohexanol, 1-(1-nitropropyl)- CAS No. 59906-63-7

Cyclohexanol, 1-(1-nitropropyl)-

Cat. No.: B14612997
CAS No.: 59906-63-7
M. Wt: 187.24 g/mol
InChI Key: ONXIGZXEBOERHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-(1-nitropropyl)- is a substituted cyclohexanol derivative featuring a nitropropyl group at the 1-position of the cyclohexanol ring. The nitro group in such derivatives is critical for their chemical reactivity and sensory properties.

Properties

CAS No.

59906-63-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-nitropropyl)cyclohexan-1-ol

InChI

InChI=1S/C9H17NO3/c1-2-8(10(12)13)9(11)6-4-3-5-7-9/h8,11H,2-7H2,1H3

InChI Key

ONXIGZXEBOERHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCC1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(1-nitropropyl)- can be synthesized through several methods. One common approach involves the nitration of cyclohexanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1-(1-nitropropyl)- often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexanol, 1-(1-aminopropyl)-.

    Substitution: Various substituted cyclohexanol derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanol, 1-(1-nitropropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-nitropropyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

The table below compares Cyclohexanol, 1-(1-nitropropyl)- with structurally related cyclohexanol derivatives:

Compound Name Substituent Group Key Properties/Applications References
1-(1-Nitropropyl)-cyclohexanol 1-Nitropropyl Hypothesized flavorant (based on 2-nitropropyl analog)
1-(2-Nitropropyl)-cyclohexanol 2-Nitropropyl Major flavor compound in veal; contributes to volatile profile
4-Isopropylcyclohexanol 4-Isopropyl Industrial applications (e.g., solvents, intermediates)
1-Ethylcyclohexanol 1-Ethyl Mass spectral similarity to other cyclohexanols; used in synthesis
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Amino-methoxyphenyl Pharmaceutical intermediate (e.g., venlafaxine synthesis)

Structural Insights :

  • Nitropropyl vs. Alkyl Groups: The nitro group in 1-(1-nitropropyl)-cyclohexanol introduces strong electron-withdrawing effects, enhancing polarity and reactivity compared to alkyl-substituted derivatives like 4-isopropylcyclohexanol .
  • Positional Isomerism : The distinction between 1-(1-nitropropyl)- and 1-(2-nitropropyl)- isomers (the latter confirmed in veal studies) highlights the role of substituent position in flavor activity .
Analytical Challenges

Cyclohexanol derivatives often exhibit nearly identical mass spectra, complicating identification. For example:

  • Mass Spectrometry: Cyclohexanol and its alkyl-substituted analogs (e.g., 1-ethylcyclohexanol) show overlapping fragmentation patterns, leading to lower InLib values and ambiguous matches .
  • Distinctive Features: The nitro group in 1-(1-nitropropyl)-cyclohexanol may produce unique ion fragments (e.g., NO₂-related peaks), aiding differentiation from non-nitro analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.